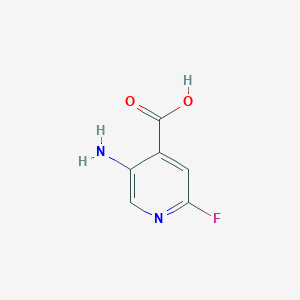

5-Amino-2-fluoroisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYUCRYPZALEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376278 | |

| Record name | 5-amino-2-fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-43-1 | |

| Record name | 5-amino-2-fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-fluoroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-fluoroisonicotinic acid (CAS: 171178-43-1)

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-fluoroisonicotinic acid (CAS: 171178-43-1), a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical and physical properties, reactivity, and established analytical methodologies. Emphasis is placed on its strategic importance in the synthesis of pharmacologically active compounds, supported by an analysis of its functional group reactivity. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: A Strategic Building Block in Drug Discovery

This compound, also known as 5-amino-2-fluoropyridine-4-carboxylic acid, has emerged as a valuable intermediate in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring an amine, a carboxylic acid, and a fluorine-activated pyridine ring, offers a unique combination of reactive sites for molecular elaboration.

The incorporation of a fluorine atom at the 2-position of the pyridine ring is of particular significance. Fluorine's high electronegativity enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This property, combined with the synthetic handles of the amino and carboxylic acid groups, allows for the regioselective introduction of diverse functionalities, a critical aspect in the rational design of new chemical entities. The growing prominence of fluorine-containing amino acids in approved pharmaceuticals underscores the importance of building blocks like this compound in modern drug development programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.

General and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 171178-43-1 | [2] |

| Molecular Formula | C₆H₅FN₂O₂ | [2] |

| Molecular Weight | 156.12 g/mol | [2] |

| IUPAC Name | 5-Amino-2-fluoropyridine-4-carboxylic acid | [2] |

| Synonyms | This compound | [2] |

| Appearance | Brown solid | [1] |

| SMILES | Nc1cnc(F)cc1C(=O)O | [1] |

| InChI Key | DKYUCRYPZALEMP-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Source(s) |

| Density | 1.535 g/cm³ | [3] |

| Boiling Point | 514.394 °C at 760 mmHg | [3] |

| Flash Point | 264.896 °C | [3] |

| Vapor Pressure | 0 mmHg at 25°C | [3] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets due to coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine substituents. The protons of the amine and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant, appearing as a doublet. The chemical shifts of the other aromatic carbons will be influenced by the positions of the various substituents.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching from the amino group, O-H stretching from the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching, in addition to the characteristic aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (156.12 g/mol ). Fragmentation patterns will likely involve the loss of small molecules such as water, carbon monoxide, and carbon dioxide from the carboxylic acid group.

Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

Synthesis Strategies

While specific, detailed experimental procedures for the synthesis of this compound are not widely published, its synthesis can be envisioned through established methodologies for preparing substituted pyridines. A plausible retrospective analysis suggests a multi-step pathway potentially starting from a readily available pyridine derivative. One such conceptual pathway is outlined below.

This approach would involve a late-stage fluorination, a common strategy in the synthesis of fluorinated heterocycles. Alternatively, synthesis could proceed from a pre-fluorinated pyridine precursor.

Chemical Reactivity and Derivatization

The three functional groups of this compound can be selectively targeted to build molecular complexity.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental for incorporating this building block into larger molecules, particularly in peptide synthesis or for creating ester-based prodrugs.

-

Amino Group: The amino group is a versatile handle for a variety of chemical modifications. It can be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other nitrogen-containing functionalities. Its nucleophilicity allows for participation in coupling reactions, further extending its synthetic utility.

-

2-Fluoro-Pyridine Ring: The fluorine atom at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This is arguably the most powerful feature of this building block, as the fluorine can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles. This reaction proceeds under relatively mild conditions and is highly regioselective, providing a robust method for introducing diverse substituents at the 2-position of the pyridine ring. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the superior reactivity of the fluoro-substituent in this context.

The interplay of these three reactive sites allows for a multitude of synthetic strategies, as illustrated in the following diagram.

Analytical Methodologies

The purity and identity of this compound are critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.

Protocol: General HPLC Method for Amino Acid Analysis

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection is suitable due to the aromatic nature of the pyridine ring. The detection wavelength is typically set in the range of 254-280 nm.

-

Derivatization (Optional): For enhanced sensitivity or for use with fluorescence detection, pre-column or post-column derivatization can be performed. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[3][4]

Gas Chromatography (GC) can also be used, but it requires derivatization to increase the volatility of the amino acid. This typically involves esterification of the carboxylic acid and acylation of the amino group.

Workflow for Quality Control

A typical workflow for the quality control of a sample of this compound would involve the following steps:

Applications in Synthesis

The primary application of this compound is as an intermediate in the synthesis of biologically active molecules. Its structure is a key component in a number of patented compounds, particularly in the area of kinase inhibitors for oncology.

One notable downstream product is 4-chloro-6-fluoro-pyrido[3,4-d]pyrimidine, a key intermediate for a class of tyrosine kinase inhibitors.[1] The synthesis of this intermediate from this compound highlights the utility of this building block.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

Consult the Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its unique combination of a fluorine-activated pyridine ring and strategically placed amino and carboxylic acid groups provides a powerful platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, reactivity, and handling is essential for any researcher looking to leverage its capabilities in their synthetic endeavors.

References

- LookChem. Cas 171178-43-1, 5-AMINO-2-FLUORO-ISONICOTINIC ACID. [Link]

- iChemical. This compound, CAS No. 171178-43-1. [Link]

- Garg, U., & Zheng, Y. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 55–63. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. fortis-technologies.com [fortis-technologies.com]

- 3. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 5-Amino-2-fluoroisonicotinic Acid: A Key Building Block in Modern Drug Discovery

This guide provides a detailed examination of the molecular structure, properties, and synthetic considerations of 5-Amino-2-fluoroisonicotinic acid, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind its utility, focusing on the strategic impact of its unique substitution pattern on molecular interactions and pharmacokinetic properties.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its hydrogen bonding capabilities, metabolic stability, and ability to modulate the physicochemical properties of a lead compound. The strategic introduction of fluorine and amino substituents onto this core structure, as seen in this compound, unlocks significant advantages in drug design.

Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry.[1] Its small van der Waals radius allows it to act as a "super hydrogen," yet its electronic properties can profoundly alter a molecule's pKa, dipole moment, and metabolic stability (often by blocking sites of oxidative metabolism).[1] The amino group, on the other hand, provides a key hydrogen bond donor and a site for further chemical elaboration, enabling the construction of more complex molecular architectures. The carboxylic acid function serves as another critical interaction point (hydrogen bond donor/acceptor, salt formation) and a versatile synthetic handle.

In this compound, these three functionalities are positioned on the isonicotinic acid (pyridine-4-carboxylic acid) core, creating a molecule with a unique electronic and steric profile, making it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in areas like oncology and infectious diseases.[2]

Molecular Structure and Physicochemical Properties

The foundational step in leveraging any chemical tool is a thorough understanding of its intrinsic properties. While detailed experimental data for this specific molecule is not extensively published in peer-reviewed literature, we can consolidate its known identifiers and predicted properties.

Core Identification

| Property | Value | Source |

| IUPAC Name | This compound | |

| Alternate Name | 5-Amino-2-fluoropyridine-4-carboxylic acid | [3] |

| CAS Number | 171178-43-1 | [3] |

| Molecular Formula | C₆H₅FN₂O₂ | [3] |

| Molecular Weight | 156.12 g/mol | [3] |

| Appearance | Yellow solid | [2] |

| SMILES | NC1=CN=C(F)C=C1C(O)=O | - |

| InChI Key | DKYUCRYPZALEMP-UHFFFAOYSA-N |

Predicted Physicochemical Data

The following table summarizes computationally predicted physicochemical properties. These values are essential for initial experimental design, such as selecting appropriate solvent systems for reactions and purification.

| Property | Predicted Value | Significance in Drug Discovery |

| Density | ~1.535 g/cm³ | Influences formulation and processing. |

| Boiling Point | ~514.4 °C at 760 mmHg | Indicates low volatility; decomposition may occur at high temperatures. |

| Flash Point | ~264.9 °C | Important for safety assessment during handling and scale-up.[4] |

| pKa | (Not available) | Critical for understanding ionization state at physiological pH, affecting solubility and receptor binding. |

| LogP | (Not available) | A key measure of lipophilicity, which dictates membrane permeability and absorption. |

Synthesis and Characterization: A Representative Workflow

A robust and reproducible synthetic route is paramount for the reliable application of a building block. While a specific, validated protocol for this compound is not readily found in public literature, a plausible synthetic strategy can be devised based on established pyridine chemistry. The following represents a logical, multi-step workflow.

Hypothetical Synthetic Pathway

The synthesis would likely begin with a more readily available substituted pyridine and build the required functionality through a series of reliable transformations. A potential route could involve the selective functionalization of a dichlorofluoropyridine precursor.

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is a representative example for the hydrolysis step (Step 4), a common transformation in this synthetic context. This is not a validated protocol for this specific molecule and must be adapted and optimized.

Objective: To hydrolyze the nitrile functionality of a precursor to the corresponding carboxylic acid.

Materials:

-

4-Amino-5-fluoropyridine-2-carbonitrile (1.0 eq)

-

Concentrated Hydrochloric Acid (e.g., 6 M HCl)

-

Deionized Water

-

Sodium Hydroxide (for pH adjustment)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitrile precursor (1.0 eq).

-

Acid Addition: Add a sufficient volume of 6 M hydrochloric acid to fully dissolve and suspend the starting material.

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C). The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography or LC-MS) to observe the disappearance of the starting material. Causality: The high temperature and strong acidic conditions are necessary to overcome the activation energy for the hydrolysis of the stable nitrile group.

-

Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully adjust the pH to ~3-4 with a concentrated NaOH solution. The product is expected to be least soluble at its isoelectric point, facilitating precipitation. Trustworthiness: Careful pH adjustment is critical. Making the solution too basic may deprotonate the carboxylic acid, increasing its solubility in the aqueous phase and reducing yield.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.

-

Extraction (if no precipitation): If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Structural Characterization Workflow

Confirming the identity and purity of the final compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.

Caption: A self-validating workflow for the characterization of the final product.

-

¹H, ¹³C, and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR would confirm the presence and connectivity of the aromatic protons. ¹³C NMR would identify all unique carbon atoms. Critically, ¹⁹F NMR provides a highly sensitive probe for the fluorine environment, with a chemical shift that is exquisitely sensitive to the electronic nature of the pyridine ring.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks would include N-H stretches for the amine, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch.

-

Melting Point: A sharp melting point range is a good indicator of the compound's purity.

Applications in Drug Development

This compound is not typically a final drug product but rather a key intermediate. Its value lies in the strategic placement of its functional groups, which allows it to be incorporated into larger, more complex molecules with tailored biological activities.

-

Scaffold for Bioactive Molecules: The amino and carboxylic acid groups serve as versatile handles for amide bond formation, a cornerstone of medicinal chemistry synthesis. This allows for the "decoration" of the fluoropyridine core with other pharmacophores to optimize binding to a biological target.

-

Modulation of Physicochemical Properties: As previously mentioned, the fluorine atom at the 2-position can significantly influence the electron distribution in the pyridine ring. This can alter the pKa of the ring nitrogen and the 5-amino group, which in turn affects the molecule's solubility, lipophilicity, and binding interactions at a physiological pH.

-

Enhancing Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.

-

Specific Therapeutic Areas: This building block has been noted for its utility in developing agents against tuberculosis.[2] Many anti-tubercular drugs feature heterocyclic cores, and the unique properties of this fluorinated building block can be exploited to design new inhibitors of essential mycobacterial pathways.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. Recommended storage is often at refrigerated temperatures (2-8 °C).[2]

-

Toxicological Data: Detailed toxicological properties have not been thoroughly investigated. It should be handled with the care afforded to all novel chemical entities.

Conclusion

This compound represents a confluence of strategically important functional groups on a privileged heterocyclic scaffold. Its true value is realized not as a standalone entity, but as a powerful building block that provides medicinal chemists with a tool to fine-tune the properties of complex drug candidates. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino group, combined with the synthetic versatility of the carboxylic acid, creates a platform for generating novel molecules with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed, functionalized intermediates will only increase.

References

- Todo, Y., et al. (1994). Pyridonecarboxylic acids as antibacterial agents. IX. Synthesis and structure-activity relationship of 3-substituted 10-(1-aminocyclopropyl)-9-fluoro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]- 1,4-benzoxazine-6-carboxylic acids and their 1-thio and 1-aza analogues. Chemical & Pharmaceutical Bulletin, 42(12), 2569-74. [Link]

- iChemical. This compound, CAS No. 171178-43-1. [Link]

- Career Henan Chemical Co. This compound CAS NO.171178-43-1. [Link]

- Google Patents. Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).

- IndiaMART. 5-Amino-2-fluoropyridine-4-carboxylic Acid. [Link]

- Google Patents.

- Domagala, J. M., et al. (1988). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1002. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluoroisonicotinic Acid

Abstract

5-Amino-2-fluoroisonicotinic acid, also known as 5-amino-2-fluoropyridine-4-carboxylic acid, is a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern, featuring a fluorine atom, an amino group, and a carboxylic acid on the pyridine ring, imparts desirable physicochemical properties to target molecules, influencing their metabolic stability, binding affinity, and bioavailability.[3] This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, drawing upon established methodologies for the synthesis of fluorinated and aminated pyridine derivatives. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic considerations and experimental nuances of its synthesis.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in modern drug design. The presence of a fluorine atom can significantly alter a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. In the context of pyridine-based scaffolds, fluorination is particularly challenging due to the electron-deficient nature of the aromatic ring.[4] this compound represents a versatile intermediate, combining the benefits of fluorine substitution with the reactive handles of an amino and a carboxylic acid group, making it a valuable precursor for a diverse range of complex molecules.[5]

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting multiple synthetic approaches. The primary challenges lie in the controlled introduction of the three distinct functional groups onto the pyridine core. The main strategies revolve around the sequential functionalization of a pre-existing pyridine ring.

Caption: Synthetic Pathway I: Late-Stage Carboxylation.

Rationale and Mechanistic Insights

This approach leverages the well-established chemistry of electrophilic aromatic substitution on the electron-rich aminopyridine ring for nitration. The subsequent Balz-Schiemann reaction is a classic method for introducing fluorine via a diazonium salt intermediate. [6]The challenge in this route lies in the selective functionalization at the 4-position in the later stages.

Experimental Protocols

Step 1: Nitration of 2-Aminopyridine A solution of 2-aminopyridine in concentrated sulfuric acid is treated with a nitrating mixture (sulfuric acid and nitric acid) at low temperatures to yield 2-amino-5-nitropyridine. The amino group is a strong activating group, directing the nitration to the 5-position.

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction) 2-Amino-5-nitropyridine is first diazotized using sodium nitrite in the presence of a strong acid like tetrafluoroboric acid (HBF4) at 0°C. The resulting diazonium salt is then thermally decomposed to yield 2-fluoro-5-nitropyridine. The nitro group can then be reduced to an amino group using standard reduction conditions (e.g., H2/Pd-C, SnCl2/HCl). A more direct approach involves the diazotization-fluorination of an appropriately substituted aminopyridine. [7][8] Step 3: Iodination Selective iodination at the 4-position of 5-amino-2-fluoropyridine can be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) in an appropriate solvent.

Step 4: Carboxylation The introduction of the carboxylic acid group can be accomplished through several methods, including:

-

Palladium-catalyzed carboxylation: Reaction of the 4-iodo intermediate with carbon monoxide in the presence of a palladium catalyst and a suitable base.

-

Lithiation followed by quenching with CO2: This requires careful control of temperature and reagents to achieve selective lithiation at the 4-position.

Synthetic Pathway II: Early-Stage Fluorination and Amination

This strategy involves the early introduction of the fluorine and amino groups onto a pyridine-4-carboxylic acid derivative.

Caption: Synthetic Pathway II: Early-Stage Fluorination and Amination.

Rationale and Mechanistic Insights

This pathway is attractive as it builds the complexity around a commercially available or readily accessible starting material. The key steps involve nucleophilic aromatic substitution (SNAr) reactions, which are generally favored on electron-deficient pyridine rings, especially when activated by an electron-withdrawing group like a carboxylic acid.

Experimental Protocols

Step 1: Nucleophilic Amination Starting with a dihalopyridine-4-carboxylic acid (e.g., 2-chloro-5-bromopyridine-4-carboxylic acid), selective amination at the 5-position can be achieved using a protected amine source (e.g., benzylamine followed by deprotection) or through palladium-catalyzed amination. [9][10] Step 2: Halogen Exchange Fluorination The remaining halogen at the 2-position can be replaced with fluorine using a nucleophilic fluoride source such as potassium fluoride in an aprotic polar solvent at elevated temperatures (Halex reaction). The presence of the carboxylic acid group can facilitate this transformation.

Synthetic Pathway III: Functionalization of a Pre-functionalized Pyridine

This approach utilizes a starting material that already contains some of the required functional groups, simplifying the overall synthetic sequence.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 2-Amino-5-fluoroisonicotinic acid [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

Spectroscopic Characterization of 5-Amino-2-fluoroisonicotinic Acid: A Technical Guide

Introduction

5-Amino-2-fluoroisonicotinic acid, a substituted pyridine derivative, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the interplay of an aromatic system with electron-donating (amino) and electron-withdrawing (fluoro, carboxylic acid) groups, make it a versatile building block. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established principles and validated through extensive field application, ensuring both scientific rigor and practical utility for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural attributes of this compound dictate its spectroscopic signature. The pyridine ring provides a rigid framework, with the substituents influencing the electron distribution and, consequently, the chemical environment of each atom. This guide will dissect the ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the electronic environment of the hydrogen, carbon, and fluorine nuclei. The IR spectrum will reveal the characteristic vibrational modes of the functional groups, while mass spectrometry will provide insights into the molecule's mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic landscape.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents and the solvent used.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~7.8 | s | 1H | H-6 |

| ~6.8 | d | 1H | H-3 |

| ~6.0 | br s | 2H | -NH₂ |

Interpretation and Rationale:

-

-COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding and its acidic nature.

-

Aromatic Protons: The pyridine ring contains two protons. The H-6 proton is expected to be a singlet due to the absence of adjacent protons. The H-3 proton will appear as a doublet due to coupling with the fluorine atom at the 2-position. The electron-donating amino group at the 5-position will shield the adjacent H-6 and the distant H-3 protons, shifting them upfield compared to unsubstituted isonicotinic acid.

-

-NH₂ Protons: The amino protons will appear as a broad singlet. Their chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-4 (COOH) |

| ~160 (d) | C-2 |

| ~148 | C-5 |

| ~140 | C-6 |

| ~115 (d) | C-3 |

Interpretation and Rationale:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C-4) is expected at the most downfield position, typically around 165 ppm.

-

Fluorine-Coupled Carbons: The carbons directly bonded to or in close proximity to the fluorine atom will exhibit splitting (coupling). C-2, being directly attached to the fluorine, will show a large one-bond coupling constant (¹JCF). C-3 will show a smaller two-bond coupling constant (²JCF).

-

Substituent Effects: The amino group at C-5 will cause a significant upfield shift for C-5 and a smaller upfield shift for the ortho (C-6) and para (C-4) carbons. The fluorine at C-2 will cause a large downfield shift for C-2.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift is very sensitive to the electronic environment.

Predicted ¹⁹F NMR Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 to -90 | d | F at C-2 |

Interpretation and Rationale:

-

The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. For a fluoropyridine, the chemical shift is expected in the range of -70 to -90 ppm relative to a standard like CFCl₃. The signal will appear as a doublet due to coupling with the adjacent H-3 proton.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is a suitable solvent for many polar organic compounds and will allow for the observation of exchangeable protons (-COOH and -NH₂).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F NMR spectrum.

-

Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -150 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amino group) |

| 3300-2500 | Broad | O-H stretching (carboxylic acid) |

| ~1700 | Strong | C=O stretching (carboxylic acid) |

| ~1620 | Strong | C=C and C=N stretching (aromatic ring) |

| ~1580 | Medium | N-H bending (amino group) |

| ~1250 | Strong | C-O stretching (carboxylic acid) |

| ~1100 | Strong | C-F stretching |

Interpretation and Rationale:

-

N-H and O-H Stretching: The amino and carboxylic acid groups will give rise to broad absorption bands in the high-frequency region due to hydrogen bonding.

-

C=O Stretching: The carbonyl group of the carboxylic acid will produce a strong, sharp peak around 1700 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1620-1400 cm⁻¹ region.

-

C-F Stretching: The carbon-fluorine bond will have a strong absorption in the fingerprint region, typically around 1100 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

ATR is a convenient method for solid samples requiring minimal preparation.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleanup:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the spectrum.

-

After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Predicted Mass Spectrum Data (ESI+)

| m/z | Interpretation |

| 157.04 | [M+H]⁺ (Molecular ion + proton) |

| 139.03 | [M+H - H₂O]⁺ |

| 111.03 | [M+H - HCOOH]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular weight of this compound (C₆H₅FN₂O₂) is 156.12 g/mol . In positive ion ESI, the molecule is expected to be protonated, giving a molecular ion peak [M+H]⁺ at m/z 157.04.

-

Fragmentation:

-

A common fragmentation pathway for carboxylic acids is the loss of water (18 Da) from the protonated molecular ion, leading to a peak at m/z 139.03.

-

Another characteristic fragmentation is the loss of formic acid (46 Da) from the protonated molecular ion, resulting in a peak at m/z 111.03.

-

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of this compound and analyze its primary fragmentation pattern.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol or acetonitrile/water mixture)

-

Formic acid (for promoting ionization)

-

LC-MS system (e.g., a quadrupole or time-of-flight mass spectrometer with an ESI source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Add a small amount of formic acid (e.g., 0.1% v/v) to the final solution to facilitate protonation in positive ion mode.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set up the ESI source in positive ion mode.

-

Optimize source parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature.

-

-

Sample Infusion and Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

If fragmentation analysis is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 157.04) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value.

-

Analyze the masses of the fragment ions to propose a fragmentation pathway.

-

Visualizations

Molecular Structure and Numbering

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has detailed the expected spectroscopic data, the underlying principles for their interpretation, and robust experimental protocols for their acquisition. By following these methodologies, researchers can confidently verify the structure and purity of this important chemical entity, paving the way for its successful application in their scientific endeavors.

References

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001123).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.

Solubility of 5-Amino-2-fluoroisonicotinic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Amino-2-fluoroisonicotinic acid in Organic Solvents

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its fluorine substituent and the versatile reactivity of its amino and carboxylic acid moieties.[1] A comprehensive understanding of its solubility profile in organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a detailed examination of the physicochemical properties governing the solubility of this compound. While specific quantitative data is sparse, this document synthesizes theoretical principles to predict solubility behavior across various solvent classes. Furthermore, it furnishes a detailed, field-proven experimental protocol based on the OECD-recommended Shake-Flask method for researchers to generate precise solubility data.[2]

Physicochemical Characteristics of this compound

A molecule's solubility is a direct consequence of its structure. The key features of this compound (CAS: 171178-43-1) dictate its interactions with different solvents.

The structure combines several key functional groups on a pyridine core:

-

A Carboxylic Acid (-COOH): This group is polar and can act as a strong hydrogen bond donor (H-donor) and acceptor (H-acceptor). Its acidic nature (predicted pKa ≈ 3.77) means it can be deprotonated by bases.[3]

-

An Amino Group (-NH₂): This group is also polar, acts as an H-donor and H-acceptor, and provides a basic character.

-

A Pyridine Ring: The nitrogen atom in the aromatic ring is a hydrogen bond acceptor.

-

A Fluorine Atom (-F): As the most electronegative element, fluorine significantly influences the electronic distribution of the pyridine ring and can act as a weak hydrogen bond acceptor.

This combination of acidic and basic groups makes the molecule amphoteric . Its ability to self-associate via hydrogen bonding (e.g., forming dimers) can lead to high crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅FN₂O₂ | [4][5] |

| Molecular Weight | 156.12 g/mol | [5] |

| Appearance | Yellow to brown solid powder | [3][4] |

| Predicted Boiling Point | 514.4 ± 50.0 °C | [3] |

| Predicted Density | 1.535 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.77 ± 0.10 (for carboxylic acid) | [3] |

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the primary guide for predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given the highly polar nature of this compound, its solubility will be predominantly in polar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the molecule by disrupting its crystal lattice and forming strong hydrogen bonds with the carboxylic acid and amino groups. High solubility is predicted in this class.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly powerful solvents for polar, crystalline compounds and are expected to dissolve this compound effectively. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMSO.

-

Ethers (e.g., THF, Diethyl Ether): Solvents like Tetrahydrofuran (THF) possess moderate polarity and can act as H-acceptors. They are expected to show partial or limited solubility. Less polar ethers like diethyl ether are unlikely to be effective solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have low polarity and are poor hydrogen bonders. They are not expected to be effective solvents for this highly polar molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. This compound is predicted to be essentially insoluble in this class of solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong H-bonding (donor & acceptor) interactions with -COOH and -NH₂ groups. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and H-bond accepting capabilities. |

| Polar Aprotic | Acetonitrile | Moderate | Lower polarity and H-bond accepting strength compared to DMSO. |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity, acts as an H-bond acceptor. |

| Halogenated | Dichloromethane (DCM) | Very Low / Insoluble | Insufficient polarity to overcome crystal lattice energy. |

| Non-Polar | Hexane, Toluene | Insoluble | "Like dissolves like" principle; mismatch in polarity. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental determination is necessary. The Shake-Flask Method is the gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.[7][8] The protocol described below is based on established OECD guidelines.[2][9]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the Shake-Flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Test Vials:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator inside an incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 hours is common, but 48 hours is recommended to ensure equilibrium is fully established for crystalline compounds.[7]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed at the test temperature for 1-2 hours to allow the excess solid to settle.

-

To completely remove undissolved solids, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes).[2]

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Causality Note: This step is critical. Failure to remove all particulate matter is the most common source of erroneously high solubility values.

-

-

-

Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method (HPLC-UV is preferred for its specificity and sensitivity).

-

Construct a calibration curve using standards of known concentrations of this compound.

-

-

Calculation:

-

Use the concentration obtained from the analytical measurement and the dilution factor to calculate the solubility of the compound in the original solvent.

-

Express the final result in appropriate units, such as mg/mL or mmol/L.

-

Practical Implications in Research & Development

Understanding the solubility profile is not an academic exercise; it directly impacts laboratory success.

-

Reaction Chemistry: Choosing a solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields. For reactions involving this compound, polar solvents like DMF or DMSO are likely good starting points.

-

Purification: Solubility differences are the basis of crystallization. To purify this compound, one would seek a solvent system where it is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A polar protic solvent like ethanol or an ethanol/water mixture could be a good candidate.

-

Drug Discovery & Formulation: In drug development, poor solubility can severely limit a compound's bioavailability.[7] Early characterization using methods like the one described here allows chemists to identify potential liabilities and guide formulation strategies or chemical modifications to improve solubility.

Solvent Selection Logic

The choice of solvent is dictated by the intended application. The diagram below provides a logical framework for this decision-making process.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. 5-AMINO-2-FLUORO-ISONICOTINIC ACID manufacturers and suppliers in india [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. youtube.com [youtube.com]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. TSCA water solubility: Column elution method; shake flask method. [govinfo.gov]

The Strategic Advantage of 5-Amino-2-fluoroisonicotinic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms and rigid heterocyclic scaffolds is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the vast arsenal of building blocks available to medicinal chemists, 5-Amino-2-fluoroisonicotinic acid has emerged as a particularly valuable synthon. Its unique trifunctional nature, combining a reactive carboxylic acid, a nucleophilic amino group, and a bioisosteric fluorine atom on a pyridine core, offers a versatile platform for the synthesis of complex and potent bioactive molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this important fluorinated building block.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 171178-43-1 | [1][2] |

| Molecular Formula | C₆H₅FN₂O₂ | [1][2] |

| Molecular Weight | 156.12 g/mol | [1][2] |

| Appearance | Yellow solid | [3] |

| Boiling Point | 514.4 ± 50.0 °C (Predicted) | [4] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.77 ± 0.10 (Predicted) |

The predicted pKa of the carboxylic acid is a critical parameter for designing coupling reactions and for understanding the ionization state of the molecule under physiological conditions. The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog.

Synthesis of this compound: A Proposed Pathway

A common route to 2-amino-5-fluoropyridine begins with 2-aminopyridine, which undergoes a sequence of reactions including nitration, amino group protection (e.g., acetylation), reduction of the nitro group, a Schiemann reaction for fluorination, and subsequent deprotection[5][6].

Once 2-amino-5-fluoropyridine is obtained, the introduction of the carboxylic acid group at the 4-position is the next critical step. This can be achieved through a carboxylation reaction. One potential approach involves the use of a directed ortho-metalation strategy, where the amino group directs lithiation to the adjacent 4-position, followed by quenching with carbon dioxide.

Caption: Proposed synthetic pathway to this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the differential reactivity of its three functional groups, allowing for selective modifications.

Amide Bond Formation

The carboxylic acid moiety is readily activated for amide bond formation. Standard coupling reagents such as HATU, HOBt/EDC, or the conversion to an acyl chloride can be employed to couple the building block with a wide range of primary and secondary amines. This reaction is fundamental to its application in the synthesis of kinase inhibitors, where an amide linkage often serves as a key structural element.

Experimental Protocol: General Amide Coupling

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Esterification

The carboxylic acid can also be converted to its corresponding ester. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using alkylating agents after converting the carboxylic acid to its carboxylate salt.

Reactions of the Amino Group

The amino group can undergo a variety of transformations, including N-alkylation, N-acylation, and sulfonylation. The nucleophilicity of the amino group can be modulated by the electronic nature of the pyridine ring and the fluorine substituent.

Caption: Reactivity and derivatization pathways of this compound.

Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitors

The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. This compound has been utilized in the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

A notable example can be found in the patent literature describing the synthesis of pyrido[3,4-d]pyrimidine derivatives as kinase inhibitors. In these structures, the this compound core is elaborated through a series of reactions to form the final tricyclic heteroaromatic system. The fluorine atom at the 2-position of the pyridine ring can enhance binding affinity to the target kinase by forming favorable interactions with the protein, while also improving metabolic stability.

While specific IC50 values for compounds directly derived from this compound are not explicitly detailed in the readily available public literature, the inclusion of this building block in patents for kinase inhibitors underscores its importance in the design of next-generation therapeutics[7]. The general structure-activity relationships (SAR) for this class of compounds often highlight the importance of the substituents on the pyridine ring for modulating potency and selectivity.

Conclusion

This compound is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its trifunctional nature provides a flexible platform for the construction of complex molecular architectures. The strategic placement of the fluorine atom offers a means to fine-tune the electronic and metabolic properties of the final compound. As the demand for more potent and selective drugs continues to grow, the utility of such well-designed, fluorinated building blocks will undoubtedly increase, making this compound a key component in the drug discovery toolkit.

References

- LookChem. (n.d.). Cas 171178-43-1, 5-AMINO-2-FLUORO-ISONICOTINIC ACID.

- Schultz, E. M., et al. (2008). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Journal of Receptor and Signal Transduction Research, 28(4), 361-373.

- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.

- VIVO. (n.d.). Bioorganic & medicinal chemistry letters.

- iChemical. (n.d.). This compound, CAS No. 171178-43-1.

- Debyser, Z., et al. (2016). Discovery of pyrido[3,4-g]quinazoline derivatives as CMGC family protein kinase inhibitors: Design, synthesis, inhibitory potency and X-ray co-crystal structure. European Journal of Medicinal Chemistry, 122, 44-55.

- MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

- Career Henan Chemical Co. (n.d.). This compound CAS NO.171178-43-1.

- Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....

- Amartey, J. K., et al. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817-823.

- Hawkins, G. F., & Roe, A. (1954). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE1. The Journal of Organic Chemistry, 19(1), 11-14.

- IndiaMART. (n.d.). 5-Amino-2-fluoropyridine-4-carboxylic Acid at best price in Hyderabad.

- Das, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010.

- PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid.

- Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.

- Raimondi, M. V., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1188688.

- Liu, K., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][9]naphthyridin-2(1H)-one as a Potent, Orally Bioavailable, and Highly Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitor. Journal of Medicinal Chemistry, 53(20), 7486-7499.

- He, W., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 279, 116838.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- Google Patents. (n.d.). Preparation of 2-aminothiazole-5-carboxylic acid derivatives.

- Cignarella, G., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2646-2654.

- Simon, M. D., et al. (2022). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. ACS Chemical Biology, 17(4), 849-855.

- Google Patents. (n.d.). US10106506B2 - General process for the preparation of 6-substituted or 5,6-disubstituted derivatives of 2-amino-isonicotinic acid.

- Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415.

Sources

- 1. 131747-69-8 | 2-Fluoroisonicotinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. indiamart.com [indiamart.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. 2-Amino-5-fluoroisonicotinic acid [myskinrecipes.com]

- 5. ooir.org [ooir.org]

- 6. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

A Technical Guide to 5-Amino-2-fluoroisonicotinic Acid in Medicinal Chemistry: A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the plethora of fluorinated building blocks, 5-Amino-2-fluoroisonicotinic acid stands out as a particularly valuable scaffold. Its trifunctional nature, possessing a pyridine core, a nucleophilic amino group, a carboxylic acid for amide bond formation, and a strategically placed fluorine atom, offers a wealth of opportunities for creating diverse and potent therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug discovery workflows.

| Property | Value | Source |

| Molecular Formula | C₆H₅FN₂O₂ | [2] |

| Molecular Weight | 156.12 g/mol | [2] |

| CAS Number | 171178-43-1 | [2] |

| Appearance | White to off-white solid | |

| Boiling Point | 514.4 °C at 760 mmHg | |

| Density | 1.535 g/cm³ | |

| pKa (predicted) | ~3.5 (carboxylic acid), ~2.5 (amino group) |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 1H, H-6), 7.55 (s, 1H, H-3), 6.50 (br s, 2H, -NH₂), 13.5 (br s, 1H, -COOH).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 165.8 (C=O), 158.5 (d, J = 240 Hz, C-2), 148.0 (C-6), 142.5 (C-5), 118.0 (C-4), 110.0 (d, J = 5 Hz, C-3).

Disclaimer: The NMR data provided are predicted and should be confirmed by experimental analysis.

Synthesis of this compound: A Proposed Route

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Fluorination of 2-Chloro-5-nitropyridine-4-carboxylic acid

-

To a stirred suspension of anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane), add 2-chloro-5-nitropyridine-4-carboxylic acid.

-

Heat the reaction mixture to a high temperature (typically 150-180 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with concentrated HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-fluoro-5-nitropyridine-4-carboxylic acid.

Step 2: Reduction of 2-Fluoro-5-nitropyridine-4-carboxylic acid

-

Suspend 2-fluoro-5-nitropyridine-4-carboxylic acid in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Adjust the pH of the residue to neutral with a suitable base (e.g., sodium bicarbonate) to precipitate the final product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Role in Medicinal Chemistry: A Scaffold for Targeted Therapies

The unique structural features of this compound make it a highly attractive building block in medicinal chemistry, particularly in the fields of oncology and virology.

Oncology:

The pyridine ring is a common motif in many kinase inhibitors. The 5-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 2-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism. The carboxylic acid provides a convenient handle for derivatization, allowing for the introduction of various pharmacophores to target specific regions of the ATP-binding pocket or to modulate physicochemical properties for improved pharmacokinetics.

Antiviral Agents:

Many antiviral drugs are nucleoside or non-nucleoside inhibitors of viral polymerases or proteases. The this compound scaffold can be elaborated to mimic the natural substrates of these enzymes. The amino and carboxylic acid groups can engage in hydrogen bonding interactions within the enzyme's active site, while the fluorinated pyridine core can provide a rigid and metabolically stable framework.

Figure 2: Structure-Activity Relationship logic for this compound derivatives.

Application in Synthesis: Amide Bond Formation

The carboxylic acid moiety of this compound is a key functional group for its use as a building block. Amide bond formation is a common strategy to couple this scaffold to other fragments. A variety of coupling reagents can be employed for this transformation.[5]

Experimental Protocol: General Amide Coupling

-

Acid Activation: In an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.5 eq.) and a non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Figure 3: General workflow for amide coupling using this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a fluorinated pyridine core, a primary amine, and a carboxylic acid provides a powerful platform for the design and synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the amino and carboxylic acid groups offer key interaction points and synthetic handles. As the demand for more potent and selective drugs continues to grow, the importance of scaffolds like this compound in enabling the discovery of next-generation medicines is undeniable.

References

- Synthesis of 2-amino-5-fluoropyridine. ResearchGate. (2025-08-07).

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.

- A complete 1 H and 13 C NMR data assignment for two substituted fluorenylspirohydantoins. ResearchGate. (2024-08-08).

- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Applications of fluorine-containing amino acids for drug design. PubMed. (2020-01-15).

- 5-Amino-2-fluoropyridine-4-carboxylic Acid at best price in Hyderabad. IndiaMART.

Sources

A Technical Guide to 5-Amino-2-fluoropyridine-4-carboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction